5,8-Dimethylquinoxaline
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Overview
Description
5,8-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 5th and 8th positions of the quinoxaline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5,8-Dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
5,8-Dimethylquinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction produces dihydroquinoxalines .
Scientific Research Applications
5,8-Dimethylquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinoxaline and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In the case of enzyme inhibition, this compound derivatives bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
5,8-Dimethylquinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound, which lacks the methyl groups at the 5th and 8th positions.
6,7-Dimethylquinoxaline: Another derivative with methyl groups at different positions.
Quinoxaline-2,3-dione: An oxidized form of quinoxaline, which has been studied for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5,8-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChI Key |
DJKCYDWCXGFKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=CC=N2 |
Origin of Product |
United States |
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